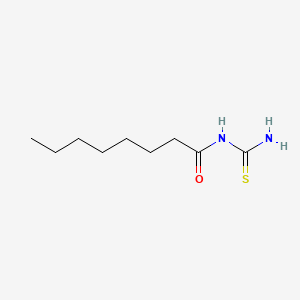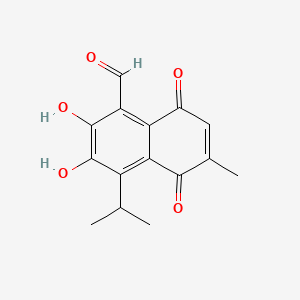
Hemigossypolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hemigossypolone is a sesquiterpenoid compound derived from the cotton plant. It is a polyphenolic compound that plays a significant role in the plant’s defense mechanism against pests. This compound is structurally related to gossypol, another well-known compound found in cottonseed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hemigossypolone can be synthesized through a series of oxidative reactions starting from farnesyl diphosphate. The process involves several enzymes, including (+)-δ-cadinene synthase and P450 enzymes, which convert farnesyl diphosphate to hemigossypol. This pathway includes multiple steps of hydroxylation and aromatization .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as enzyme catalysis, could be explored for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Hemigossypolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Hemigossypolone has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and oxidative reactions.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with pests.
Medicine: Research is ongoing to explore the potential therapeutic effects of this compound and its derivatives, particularly in antitumor and antiviral applications.
Industry: This compound and its derivatives are investigated for their potential use in developing natural pesticides and other agricultural products
Mecanismo De Acción
Hemigossypolone exerts its effects through various molecular targets and pathways. It is involved in the plant’s defense response by inhibiting the growth and development of pests. The compound interacts with specific enzymes and proteins in the pests, disrupting their metabolic processes and leading to their eventual death .
Comparación Con Compuestos Similares
Similar Compounds
Gossypol: A closely related compound with similar structural features and biological activities.
Flavonoids: Another class of polyphenolic compounds with antioxidant and defensive properties.
Hydroxycinnamic Acids: Compounds that also play a role in plant defense mechanisms
Uniqueness
Hemigossypolone is unique due to its specific role in the cotton plant’s defense system and its distinct chemical structure. Unlike gossypol, this compound has additional hydroxyl and carbonyl groups that contribute to its unique reactivity and biological activity .
Propiedades
Número CAS |
35688-47-2 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2,3-dihydroxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H14O5/c1-6(2)10-12-11(8(5-16)14(19)15(10)20)9(17)4-7(3)13(12)18/h4-6,19-20H,1-3H3 |
Clave InChI |
CERPPXZGSNEVMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O |
melting_point |
166.5 - 169 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




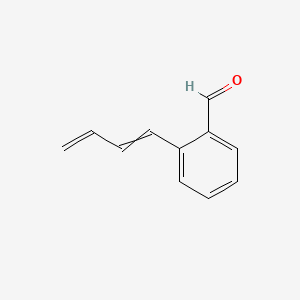
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
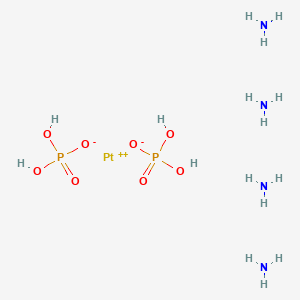
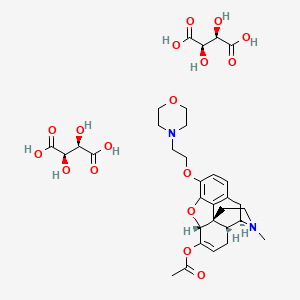
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
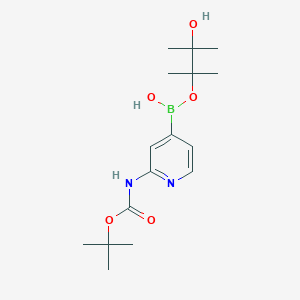
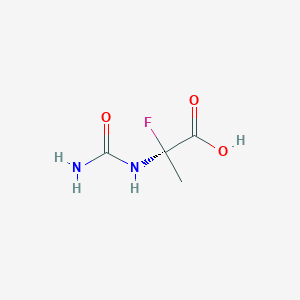
![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)
![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)
